![molecular formula C16H13FN2O5 B6410459 2-[4-(Ethylcarbamoyl)-3-fluorophenyl]-4-nitrobenzoic acid, 95% CAS No. 1261978-05-5](/img/structure/B6410459.png)
2-[4-(Ethylcarbamoyl)-3-fluorophenyl]-4-nitrobenzoic acid, 95%
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Overview
Description
2-[4-(Ethylcarbamoyl)-3-fluorophenyl]-4-nitrobenzoic acid, 95% (2-ECFNB-95) is a compound of interest in the field of synthetic organic chemistry. It is a versatile building block used in a variety of applications, including the synthesis of pharmaceuticals, agrochemicals, and other materials. It is a white crystalline solid with a melting point of 150-152°C.
Scientific Research Applications
2-[4-(Ethylcarbamoyl)-3-fluorophenyl]-4-nitrobenzoic acid, 95% has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, agrochemicals, and other materials. It has also been used in the synthesis of organic dyes, polymers, and other materials. Furthermore, it has been used as a starting material for the synthesis of heterocyclic compounds and other organic molecules.
Mechanism of Action
The mechanism of action of 2-[4-(Ethylcarbamoyl)-3-fluorophenyl]-4-nitrobenzoic acid, 95% is based on its ability to act as a nucleophile in nucleophilic substitution reactions. It can react with electrophiles, such as halogens and other electrophilic compounds, to form new bonds. This process is known as nucleophilic substitution.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-[4-(Ethylcarbamoyl)-3-fluorophenyl]-4-nitrobenzoic acid, 95% have not been extensively studied. However, it has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This suggests that it may have potential therapeutic applications in the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
2-[4-(Ethylcarbamoyl)-3-fluorophenyl]-4-nitrobenzoic acid, 95% is a useful building block for the synthesis of a variety of organic molecules. It is relatively easy to synthesize, and the reaction conditions are mild, making it suitable for use in a laboratory setting. However, it is important to note that the reactivity of the compound can vary depending on the reaction conditions, so it is important to be aware of the potential limitations when working with the compound.
Future Directions
Future research on 2-[4-(Ethylcarbamoyl)-3-fluorophenyl]-4-nitrobenzoic acid, 95% could focus on its potential therapeutic applications in the treatment of neurological disorders. Additionally, further research could be conducted on its use as a building block for the synthesis of organic molecules, and its potential applications in the fields of agrochemicals, polymers, and dyes. Additionally, research could be done to investigate its potential toxicity, as well as its potential interactions with other compounds. Finally, further research could be conducted on its mechanism of action, and its potential to act as a nucleophile in nucleophilic substitution reactions.
Synthesis Methods
The most common method for the synthesis of 2-[4-(Ethylcarbamoyl)-3-fluorophenyl]-4-nitrobenzoic acid, 95% is the reaction of 4-nitrobenzaldehyde with ethyl carbamate in the presence of a Lewis acid catalyst. The reaction is carried out in an inert atmosphere at a temperature of 80-90°C for 2-4 hours. The desired product is then isolated by recrystallization from a suitable solvent.
properties
IUPAC Name |
2-[4-(ethylcarbamoyl)-3-fluorophenyl]-4-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O5/c1-2-18-15(20)12-5-3-9(7-14(12)17)13-8-10(19(23)24)4-6-11(13)16(21)22/h3-8H,2H2,1H3,(H,18,20)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIQBWRCRASSZFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=C(C=C1)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40691931 |
Source
|
Record name | 4'-(Ethylcarbamoyl)-3'-fluoro-5-nitro[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40691931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Ethylcarbamoyl)-3-fluorophenyl]-4-nitrobenzoic acid | |
CAS RN |
1261978-05-5 |
Source
|
Record name | 4'-(Ethylcarbamoyl)-3'-fluoro-5-nitro[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40691931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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